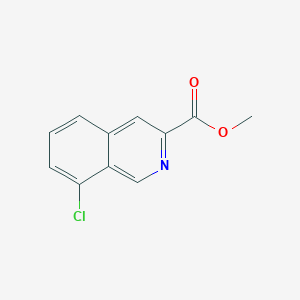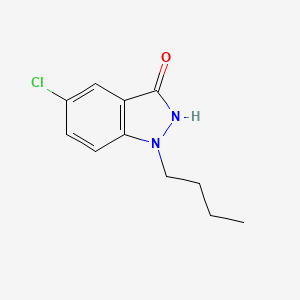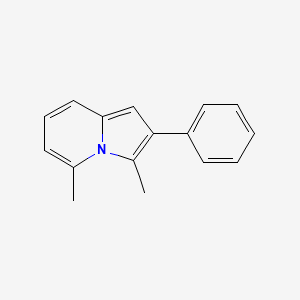
2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It features a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrole ring at position 6. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(1H-pyrrol-1-yl)aniline with aldehydes under oxidative conditions. For instance, the use of copper or iron catalysts in the presence of oxygen can facilitate the formation of the quinoxaline ring . Another approach involves the decarboxylative coupling of 2-(1H-pyrrol-1-yl)aniline with α-hydroxy acids, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective synthesis are often applied to scale up the production of quinoxaline derivatives . These methods aim to minimize the use of hazardous reagents and solvents, and to optimize reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the substitution pattern and the nature of the fused rings.
Quinoxaline N-oxides: These are oxidized derivatives of quinoxalines with distinct biological activities.
Dihydroquinoxalines: Reduced forms of quinoxalines that exhibit different chemical and biological properties.
Uniqueness
2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2,3-dimethyl-6-pyrrol-1-ylquinoxaline |
InChI |
InChI=1S/C14H13N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h3-9H,1-2H3 |
Clé InChI |
VPERHIZBGWANOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)






![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)
![4-Phenoxybenzo[b]thiophene](/img/structure/B11883968.png)




